molecular formula C9H13ClN2 B2426044 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine CAS No. 1060812-03-4

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine

Cat. No.: B2426044
CAS No.: 1060812-03-4
M. Wt: 184.67
InChI Key: BNNCJCHPGJUKDD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine typically involves the reaction of 6-chloropyridine with 2-methylpropan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring and a methylpropan-1-amine group.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNCJCHPGJUKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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